Sodium 1-octanesulfonate Sodium 1-octanesulfonate Ion-pairing reagent for HPLC analysis of peptides and proteins.

Brand Name: Vulcanchem
CAS No.: 5324-84-5
VCID: VC21059936
InChI: InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);
SMILES: CCCCCCCCS(=O)(=O)[O-].[Na+]
Molecular Formula: C8H18NaO3S
Molecular Weight: 217.28 g/mol

Sodium 1-octanesulfonate

CAS No.: 5324-84-5

Cat. No.: VC21059936

Molecular Formula: C8H18NaO3S

Molecular Weight: 217.28 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-octanesulfonate - 5324-84-5

Specification

CAS No. 5324-84-5
Molecular Formula C8H18NaO3S
Molecular Weight 217.28 g/mol
IUPAC Name sodium;octane-1-sulfonate
Standard InChI InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);
Standard InChI Key QXFHPLPMTXEJPV-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCS(=O)(=O)[O-].[Na+]
SMILES CCCCCCCCS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCS(=O)(=O)O.[Na]

Introduction

Chemical Identity and Structure

Sodium 1-octanesulfonate is an organosulfur compound characterized by a linear eight-carbon chain with a sulfonate group attached to the terminal carbon. The sulfonate group is ionically bonded to a sodium counter-ion, creating a molecule with both hydrophobic and hydrophilic regions. This amphiphilic character contributes significantly to its utility in chromatographic applications.

Chemical Identifiers

The compound can be precisely identified through various chemical identifiers, as shown in the following table:

IdentifierValue
CAS Number5324-84-5
Molecular FormulaC8H17NaO3S
Molecular Weight216.27 g/mol
IUPAC Namesodium;octane-1-sulfonate
InChI KeyHRQDCDQDOPSGBR-UHFFFAOYSA-M
SMILES Notation[Na+].CCCCCCCCS([O-])(=O)=O
Beilstein Registry Number3574241
PubChem CID23669624

The hydrated form (monohydrate) has the molecular formula C8H17O3SNa - H2O and an increased molecular weight of approximately 234.29 g/mol .

Structural Characteristics

The compound consists of a hydrophobic octyl chain attached to a negatively charged sulfonate group (SO3-) that forms an ionic bond with a sodium cation (Na+). This structural arrangement gives the molecule its amphiphilic properties, meaning it possesses both hydrophobic and hydrophilic components. The hydrophobic alkyl chain contributes to the compound's ability to interact with non-polar moieties, while the charged sulfonate group enables interactions with ionic and polar species .

Physical Properties

Understanding the physical properties of sodium 1-octanesulfonate is essential for its proper application in research and analytical procedures. These properties influence its behavior in solution and its interactions with other molecules.

General Physical Characteristics

The compound typically appears as a white crystalline powder at room temperature. Its physical properties make it suitable for various laboratory applications, particularly in chromatographic techniques.

PropertyValue
Physical StateSolid (powder)
ColorWhite
Melting Point>300°C
Solubility in WaterSoluble, producing clear colorless solution
Appearance in SolutionClear and colorless

Solubility Profile

Sodium 1-octanesulfonate is highly soluble in water, forming a clear and colorless solution. This solubility is primarily attributed to the ionic character of the sulfonate group, which readily interacts with water molecules . The compound's solubility characteristics are particularly important for its application in liquid chromatography, where it must remain in solution under various conditions to function effectively as an ion-pairing reagent.

Synthesis and Preparation Methods

The synthesis of sodium 1-octanesulfonate involves specific chemical processes that ensure high purity and yield. A patented preparation method provides insights into industrial-scale production of this compound.

Patented Preparation Method

A notable preparation method involves a sulfonation reaction followed by purification steps. The patented process includes:

  • Sulfonation reaction: Combining anhydrous sodium sulfite, water, bromooctane, and tetrapropylammonium bromide in a reaction vessel equipped with cooling and reflux capabilities.

  • Reaction conditions: The mixture is subjected to mechanical agitation and refluxed for 16-24 hours until the reaction solution clarifies and shows no stratification.

  • Purification: After reaction completion, the water is evaporated under reduced pressure, and the remaining solid is dried and pulverized.

  • Extraction: The powder is placed in a Soxhlet extractor and extracted with absolute alcohol to obtain the crude product.

  • Recrystallization: The crude product undergoes recrystallization with absolute alcohol, followed by filtration to obtain the pure product.

  • Final drying: The purified product is vacuum-dried at 80°C for 2-4 hours .

This method reportedly achieves a yield of approximately 66%, with tetrapropylammonium bromide serving as a catalyst that increases the activity of bromooctane, reduces by-products, and significantly shortens reaction time .

Applications in Analytical Chemistry

Sodium 1-octanesulfonate has found extensive applications in analytical chemistry, particularly in chromatographic techniques where its amphiphilic properties make it an ideal reagent for specific separation challenges.

High-Performance Liquid Chromatography (HPLC)

The compound serves as a critical reagent in HPLC analysis, particularly for the separation and analysis of:

  • Peptides and proteins: The compound aids in resolving complex mixtures of these biomolecules by forming ion pairs with positively charged functional groups .

  • Organic compounds: It facilitates the separation of organic compounds that might otherwise be difficult to resolve on conventional stationary phases .

  • Antibiotics: The compound improves the chromatographic analysis of various antibiotics, enhancing detection sensitivity and separation efficiency .

Ion-Pairing Agent

As an ion-pairing agent, sodium 1-octanesulfonate forms ion pairs with positively charged analytes, increasing their hydrophobicity and thereby altering their retention times on reversed-phase columns. This mechanism is particularly useful for:

  • Improving retention of polar compounds on reversed-phase columns

  • Enhancing separation selectivity

  • Controlling peak shapes and resolution in chromatographic analyses

Electrophoresis Applications

Beyond HPLC, sodium 1-octanesulfonate serves as a valuable reagent in electrophoresis techniques. As a surfactant in these applications, it improves:

  • Separation efficiency

  • Resolution of closely related compounds

  • Reproducibility of migration times

  • Detection sensitivity for various analytes

Biochemical Interactions

Research has revealed interesting biochemical interactions of sodium 1-octanesulfonate with various biological molecules, suggesting potential applications beyond analytical chemistry.

Interaction with Human Serum Albumin

Studies have documented significant interactions between sodium 1-octanesulfonate and human serum albumin (HSA), the most abundant protein in human blood plasma. These interactions may influence:

  • Protein conformation and stability

  • Binding capacity of HSA for other ligands

  • Potential applications in drug delivery systems or pharmaceutical formulations

Other Biological Applications

The compound has been utilized as a molecular tool in various biochemical applications, including:

  • Ion complexation agent for N-nitrosodiethanolamine, which has implications for analytical and toxicological studies

  • Research tool in membrane permeability studies

  • Component in studies examining solubility enhancement of hydrophobic compounds

SpecificationTypical Value
Purity98-99%
FormWhite crystalline powder
Packaging5g, 25g, and 100g containers
Storage RecommendationsRoom temperature in tightly closed containers
Safety PrecautionsRequires appropriate personal protective equipment including eyeshields, faceshields, gloves, and respirators

Research Findings and Advanced Applications

Scientific research continues to expand the applications of sodium 1-octanesulfonate beyond traditional analytical chemistry, revealing novel uses and interactions.

Supramolecular Chemistry Applications

Recent research has explored the interactions of sodium 1-octanesulfonate with macrocyclic host molecules such as pillararenes. A study demonstrated that cationic water-soluble pillararene could form host-guest complexes with sodium 1-octanesulfonate, opening possibilities for:

  • Molecular recognition systems

  • Controlled release applications

  • Development of novel supramolecular assemblies

Studies on Transdermal Permeation

Research has investigated the influence of lipophilic counter-ions, including sodium 1-octanesulfonate, in combination with other compounds on skin permeation of pharmaceutically active substances. These findings have implications for:

  • Transdermal drug delivery systems

  • Cosmetic formulations

  • Topical pharmaceutical preparations

Solubility Enhancement Studies

The compound has been studied for its ability to enhance the solubility of hydrophobic gases and compounds in aqueous solutions. For example, research has examined the solubility of ethane in aqueous solutions containing sodium 1-octanesulfonate at specific temperatures, providing insights into:

  • Surfactant effects on gas solubility

  • Potential applications in gas capture or separation

  • Fundamental understanding of hydrophobic interactions in aqueous systems

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